Letrozole-d4 (major)
Descripción general
Descripción
Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor . It is used to treat certain types of breast cancer in women who have already stopped menstruating (postmenopausal). It is also used for women who have already had other cancer treatments (e.g., tamoxifen) .
Synthesis Analysis
Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor structurally related to Fadrozole . It is useful in a variety of research applications, such as kinetic isotope effect studies and as an internal standard in NMR experiments . The reactivity of cyano groups in the letrozole structure could lead to chemical derivatives still endowed with residual biological activity .Molecular Structure Analysis
The molecular formula of Letrozole-d4 is C17H7D4N5 . It has a molecular weight of 289.33 g/mol . The InChI is 1S/C17H11N5/c18-9-13-1-5-15 (6-2-13)17 (22-12-20-11-21-22)16-7-3-14 (10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D .Chemical Reactions Analysis
The reactivity of cyano groups in the letrozole structure could lead to chemical derivatives still endowed with residual biological activity . The chemical degradation process of the drug was studied by coupling multivariate curve resolution and spectrophotometric methodologies to assess a detailed kinetic profile .Physical And Chemical Properties Analysis
Letrozole-d4 has a molecular weight of 289.33 g/mol . It has a XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 289.12655236 g/mol, and the monoisotopic mass is also 289.12655236 g/mol .Aplicaciones Científicas De Investigación
Infertility Treatment
Letrozole-d4 has been utilized in infertile pre-menopausal women because of its ability to enhance FSH production for ovulation induction . It has been used with increasing frequency in infertility therapy .
Breast Cancer Treatment
Letrozole-d4 is a targeted aromatase inhibitor which has primarily been used in post-menopausal women with breast cancer . It has proven to be a valuable drug in the treatment of estrogen receptor–positive breast cancers which constitute about two-thirds of all breast cancers .
Kinetic Isotope Effect Studies
Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor structurally related to Fadrozole . This compound is useful in a variety of research applications, such as kinetic isotope effect studies .
Internal Standard in NMR Experiments
Letrozole-d4 can be used as an internal standard in NMR experiments . This allows for more accurate and reliable data collection and analysis.
Controlled and Targeted Drug Delivery
Letrozole magnetic nanoemulsion is a suitable module used for controlled and targeted drug delivery in order to combat breast cancer . The formulation of a letrozole-loaded magnetic nanoemulsion was performed and in vitro cell line studies and pre-clinical studies may be performed in the future .
In Vivo Inhibition of Aromatase
The triazole compound letrozole was found to be superior to other derivatives of fadrozole in terms of in vivo inhibition of aromatase . This suggests that Letrozole-d4 could also be used in similar applications.
Mecanismo De Acción
Target of Action
Letrozole-d4, also known as Letrozole-d4 (major), primarily targets the enzyme aromatase . Aromatase is responsible for the conversion of androgens into estrogens, a process known as aromatization . This enzyme plays a crucial role in the biosynthesis of estrogen, which is a key hormone in various physiological processes .
Mode of Action
Letrozole-d4 is a non-steroidal type II aromatase inhibitor . It works by binding to the heme group of the aromatase enzyme, thereby inhibiting its action . This competitive inhibition prevents the conversion of androgens to estrogen . As a result, it leads to a reduction in uterine weight and elevated leuteinizing hormone .
Biochemical Pathways
Letrozole-d4 affects several biochemical pathways. It has been found to modify the expression of fibrosis-related genes in hepatocytes, including YAP, CTGF, TGF-β, and CYP26A1 . The mechanisms involved the inhibition of the Yap-Ctgf profibrotic pathway following a decrease in retinoic acid levels in the hepatocytes caused by suppression of the hepatic retinol dehydrogenase, Hsd17b13 and activation of the retinoic acid hydrogenase, Cyp26a1 .
Pharmacokinetics
Letrozole-d4 is rapidly and completely absorbed following oral administration, with a mean absolute bioavailability of 99.9% . It is extensively distributed to tissues . The elimination half-life of Letrozole-d4 is approximately 2 days , indicating a long duration of action. It is metabolized in the liver via CYP3A4 and 2A6 to an inactive carbinol metabolite . About 90% of the drug is excreted in the urine .
Result of Action
The primary result of Letrozole-d4’s action is the significant reduction in plasma estrogen levels . By inhibiting the action of the enzyme aromatase, Letrozole-d4 effectively blocks the production of estrogen . This leads to a decrease in the stimulation of estrogen-dependent tissues, such as in the case of estrogen-dependent breast cancers .
Action Environment
The efficacy and stability of Letrozole-d4 can be influenced by various environmental factors. For instance, it has been shown to be effective only in post-menopausal women, in whom estrogen is produced predominantly in peripheral tissues and a number of sites in the brain . In pre-menopausal women, the main source of estrogen is from the ovaries, and Letrozole-d4 is ineffective . Furthermore, factors such as the patient’s liver function can impact the drug’s pharmacokinetics and overall effectiveness .
Safety and Hazards
Direcciones Futuras
Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .
Propiedades
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Letrozole-d4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.